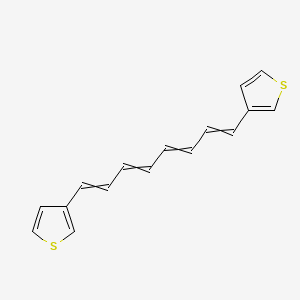![molecular formula C33H65N2O9P B14301585 [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: is a phospholipid compound with the molecular formula C33H64NO10P. It plays a crucial role in the biosynthesis of phosphatidylcholine, which is essential for maintaining the structural integrity of cellular membranes. This compound is also involved in cellular communication mechanisms and neurotransmission processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains through ester bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphorous-containing species.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Reduced phosphorous species.
Substitution: Various substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a precursor for the synthesis of complex phospholipids and other biologically active molecules.
Biology: In biological research, this compound is used to study membrane dynamics, cellular signaling pathways, and neurotransmission processes.
Medicine: In medicine, the compound has therapeutic implications in addressing neurodegenerative diseases and cognitive dysfunctions. It is also explored for its potential in drug delivery systems due to its ability to integrate into cellular membranes.
Industry: In the industrial sector, the compound is used in the formulation of specialized lipids and surfactants for various applications.
Mécanisme D'action
The mechanism of action of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cellular membranes, where it influences membrane fluidity and stability. The compound interacts with membrane proteins and receptors, modulating signaling pathways and neurotransmission processes. Its effects are mediated through the activation of specific molecular targets, including phospholipases and kinases.
Comparaison Avec Des Composés Similaires
- 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-azelaoyl PC
- Azelaoyl PC
Comparison: Compared to similar compounds, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and the presence of the trimethylazaniumyl moiety. This unique structure imparts distinct biophysical properties, making it particularly effective in modulating membrane dynamics and cellular signaling.
Propriétés
Formule moléculaire |
C33H65N2O9P |
|---|---|
Poids moléculaire |
664.9 g/mol |
Nom IUPAC |
[2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40) |
Clé InChI |
XESJPMXDDSGUSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


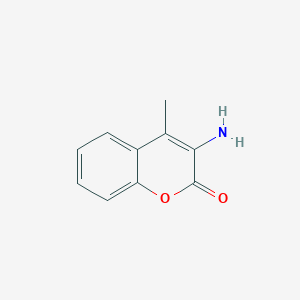
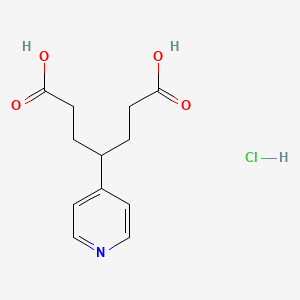
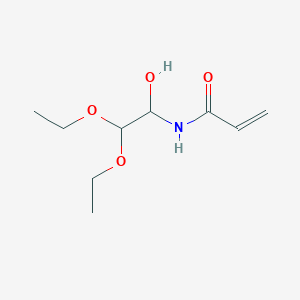
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)

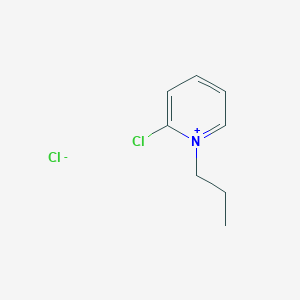

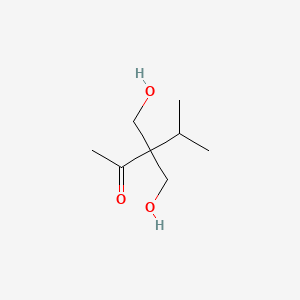
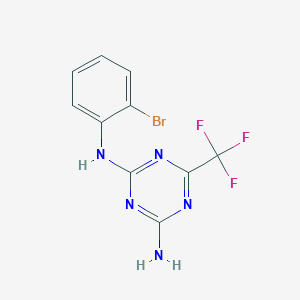
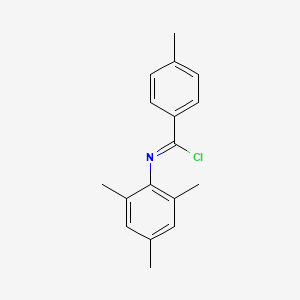
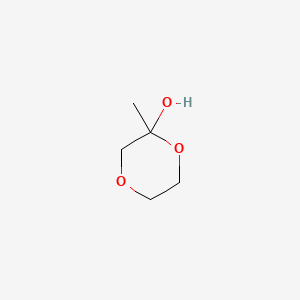
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
